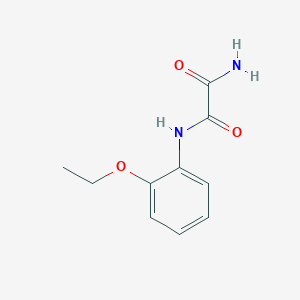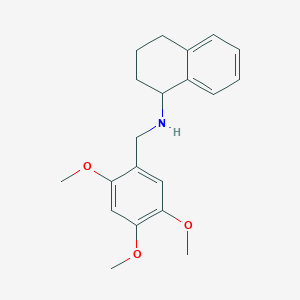![molecular formula C16H17FN2O B4895564 N-[2-(4-fluorophenyl)ethyl]-N'-(4-methylphenyl)urea](/img/structure/B4895564.png)
N-[2-(4-fluorophenyl)ethyl]-N'-(4-methylphenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(4-fluorophenyl)ethyl]-N'-(4-methylphenyl)urea, also known as FEUM, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields. FEUM is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 290.36 g/mol.
Wissenschaftliche Forschungsanwendungen
N-[2-(4-fluorophenyl)ethyl]-N'-(4-methylphenyl)urea has been studied extensively for its potential applications in various fields, including medicinal chemistry, pharmacology, and material science. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of cancer, Alzheimer's disease, and Parkinson's disease. In pharmacology, this compound has been shown to exhibit anti-inflammatory, analgesic, and anti-tumor properties. In material science, this compound has been used as a building block for the synthesis of novel materials with unique properties.
Wirkmechanismus
The mechanism of action of N-[2-(4-fluorophenyl)ethyl]-N'-(4-methylphenyl)urea is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. This compound has also been shown to bind to the dopamine transporter and inhibit the reuptake of dopamine, which is a neurotransmitter involved in the regulation of mood and movement.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects in various studies. In vitro studies have shown that this compound inhibits the proliferation of cancer cells and induces apoptosis, which is a process of programmed cell death. This compound has also been shown to reduce inflammation and pain in animal models of inflammation and pain. Additionally, this compound has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
N-[2-(4-fluorophenyl)ethyl]-N'-(4-methylphenyl)urea has several advantages for lab experiments, including its low toxicity and high solubility in organic solvents. This compound is also relatively easy to synthesize and purify, which makes it a useful building block for the synthesis of other compounds. However, this compound has some limitations for lab experiments, including its limited stability in aqueous solutions and its potential to form adducts with other compounds.
Zukünftige Richtungen
There are several future directions for the research on N-[2-(4-fluorophenyl)ethyl]-N'-(4-methylphenyl)urea. One area of interest is the development of this compound-based drugs for the treatment of cancer, Alzheimer's disease, and Parkinson's disease. Another area of interest is the synthesis of novel materials using this compound as a building block. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential side effects.
Synthesemethoden
N-[2-(4-fluorophenyl)ethyl]-N'-(4-methylphenyl)urea can be synthesized through a multi-step process involving the reaction of 4-fluorophenethylamine with 4-methylphenyl isocyanate. The resulting intermediate is then treated with hydrochloric acid to obtain this compound as a final product. The purity and yield of this compound can be improved by using different solvents and reaction conditions.
Eigenschaften
IUPAC Name |
1-[2-(4-fluorophenyl)ethyl]-3-(4-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O/c1-12-2-8-15(9-3-12)19-16(20)18-11-10-13-4-6-14(17)7-5-13/h2-9H,10-11H2,1H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIAJJIDHPRBYLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NCCC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(benzylthio)-5-propyl-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B4895489.png)
![1-[(4-methoxy-1-naphthyl)methyl]-3,5-dimethylpiperidine](/img/structure/B4895511.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B4895523.png)

![2-(4-chloro-2-methylphenoxy)-N-(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)acetamide](/img/structure/B4895541.png)
![4-({2-[(1,3-dimethyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B4895548.png)

![3-(4-methoxyphenyl)-2-methyl-7-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B4895558.png)
![1-[5-(2-methoxyphenoxy)pentyl]piperidine](/img/structure/B4895566.png)

![ethyl [(6,10-dicyano-9-oxo-8-azaspiro[4.5]dec-6-en-7-yl)thio]acetate](/img/structure/B4895577.png)
![1-{[4-(cyclopentylmethyl)-1-piperazinyl]carbonyl}isoquinoline trifluoroacetate](/img/structure/B4895581.png)

